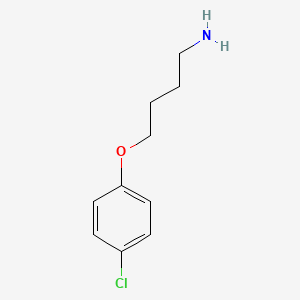

4-(4-Chlorophenoxy)butan-1-amine

Description

Significance of Phenoxyalkylamine Core Structures in Medicinal Chemistry

The phenoxyalkylamine scaffold is a privileged structural motif in medicinal chemistry, frequently appearing in a variety of biologically active compounds. This framework, which consists of a phenyl ring linked to an amine via an alkyl ether chain, provides a versatile template for interacting with a range of biological targets. The specific arrangement of the aromatic ring, the connecting chain, and the amine function allows for a three-dimensional presentation of pharmacophoric features that can be tailored to fit into the binding pockets of enzymes and receptors.

Research has demonstrated the importance of the phenoxyalkylamine core in the development of agents targeting the central nervous system (CNS) and cardiovascular system. For instance, derivatives of this scaffold have been investigated as potent and selective α-blockers, which are crucial in the management of cardiovascular diseases. mdpi.com The phenoxy group can engage in π-stacking or hydrophobic interactions, while the amine can form critical hydrogen bonds or ionic interactions with the target protein.

Furthermore, phenylalkylamine derivatives have been explored as T-type calcium channel blockers. These channels are implicated in a variety of physiological processes, and their modulation can be beneficial in treating conditions like epilepsy and neuropathic pain. The structural features of phenoxyalkylamines allow for specific interactions within the calcium channel pore, leading to its blockade.

More recently, the glycine (B1666218) transporter 1 (GlyT1) has been identified as a key target for the treatment of schizophrenia, and phenoxyalkylamine derivatives have been investigated as GlyT1 inhibitors. researchgate.netnih.gov By blocking the reuptake of glycine, these inhibitors can enhance N-methyl-D-aspartate (NMDA) receptor function, which is often hypoactive in individuals with schizophrenia. researchgate.netnih.gov The development of selective GlyT1 inhibitors represents a promising therapeutic strategy, and the phenoxyalkylamine core has proven to be a valuable starting point for designing such molecules. researchgate.netnih.govresearchgate.net

| Drug/Compound Class | Therapeutic Target | Associated Condition(s) |

| Phenoxyalkylamine derivatives | α-adrenergic receptors | Cardiovascular diseases |

| Phenylalkylamine derivatives | T-type calcium channels | Epilepsy, Neuropathic pain |

| Phenoxyalkylamine derivatives | Glycine transporter 1 (GlyT1) | Schizophrenia |

Overview of Primary Amine Compounds as Molecular Building Blocks

Primary amines are fundamental building blocks in organic synthesis and medicinal chemistry due to their inherent reactivity and ability to participate in a wide array of chemical transformations. researchgate.net The presence of a lone pair of electrons on the nitrogen atom makes primary amines effective nucleophiles, enabling them to react with a variety of electrophiles to form new carbon-nitrogen bonds. This reactivity is central to the construction of more complex molecules from simpler starting materials.

In the context of drug discovery, primary amines are extensively used in the generation of compound libraries for high-throughput screening. researchgate.netscbt.comresearcher.life Techniques such as parallel synthesis allow for the rapid creation of a multitude of derivatives from a common primary amine core. scbt.comresearcher.life Common reactions involving primary amines in library synthesis include:

Amide bond formation: Reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form amides, a key functional group in many pharmaceuticals. researchgate.netenaminestore.com

Alkylation: Reaction with alkyl halides to introduce new alkyl groups. researchgate.net

Reductive amination: Reaction with aldehydes or ketones to form imines, which are subsequently reduced to secondary or tertiary amines. libretexts.org

The versatility of primary amines allows medicinal chemists to systematically modify a lead compound to explore the structure-activity relationship (SAR) and optimize its pharmacological properties. The ability to easily introduce a wide range of substituents via the primary amine handle is a powerful tool in the iterative process of drug design and development.

| Reaction Type | Reactant | Product Functional Group | Significance in Drug Discovery |

| Amide Bond Formation | Carboxylic Acid/Derivative | Amide | Creation of peptidomimetics and other stable drug candidates. |

| Alkylation | Alkyl Halide | Secondary/Tertiary Amine | Modification of basicity and lipophilicity. |

| Reductive Amination | Aldehyde/Ketone | Secondary/Tertiary Amine | Introduction of diverse substituents for SAR studies. |

Academic Research Landscape and Future Perspectives on 4-(4-Chlorophenoxy)butan-1-amine

While extensive research specifically focused on this compound is not widely published, its structural components suggest a significant potential for its use in medicinal chemistry research. The compound is commercially available, indicating its utility as a building block for more complex molecules. scbt.comuni.lu Its future research applications can be inferred from studies on analogous structures.

One promising area is in the development of novel CNS agents. The related compound, 4-(4-chlorophenoxy)butanoic acid, has been used as a starting material for the synthesis of benzoxepin derivatives with sedative-hypnotic effects. mdpi.com This suggests that this compound could be a valuable precursor for creating new classes of CNS-active compounds, potentially with anxiolytic or sedative properties. mdpi.commdpi.comnih.gov

Furthermore, given the interest in phenoxyalkylamines as GlyT1 inhibitors, this compound represents a key intermediate for the synthesis of novel modulators of the NMDA receptor. researchgate.netnih.gov The 4-chlorophenyl group can be a crucial pharmacophoric element, and the butan-1-amine chain allows for the introduction of various substituents to fine-tune the compound's affinity and selectivity for the GlyT1 transporter. researchgate.net

The future of this compound in academic and industrial research likely lies in its application as a versatile scaffold for combinatorial chemistry and targeted synthesis campaigns. Its availability and the straightforward chemistry of the primary amine group make it an attractive starting point for the discovery of new therapeutic agents, particularly in the fields of neuroscience and psychiatry. Further biological evaluation of derivatives of this compound is warranted to fully explore its potential in drug discovery. nih.govnih.gov

Properties

IUPAC Name |

4-(4-chlorophenoxy)butan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClNO/c11-9-3-5-10(6-4-9)13-8-2-1-7-12/h3-6H,1-2,7-8,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOYYLLGWJSAWRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCCCN)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.68 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 4 Chlorophenoxy Butan 1 Amine and Analogues

Established Synthetic Pathways for the 4-(4-Chlorophenoxy)butyl Moiety

The foundational step in synthesizing the target compound is the creation of the 4-(4-chlorophenoxy)butyl backbone. This is typically achieved through a Williamson ether synthesis, a robust and widely used method for forming ethers. In this reaction, the sodium or potassium salt of 4-chlorophenol (B41353) acts as a nucleophile, attacking a butane (B89635) derivative bearing a leaving group at both ends, such as 1,4-dibromobutane (B41627) or 1,4-dichlorobutane. This reaction sets up the core ether linkage and the four-carbon alkyl chain.

A common precursor for the final amination step is a halide-terminated intermediate, such as 1-bromo-4-(4-chlorophenoxy)butane. The synthesis of this key intermediate often involves reacting 4-chlorophenol with a large excess of 1,4-dibromobutane in the presence of a base like potassium carbonate. The excess of the dihalide is crucial to minimize the formation of the symmetrical diether byproduct.

Synthesis of Key Intermediates (e.g., 3-chloro-4-(4′-chlorophenoxy)aminobenzene)

While not a direct precursor to 4-(4-chlorophenoxy)butan-1-amine, the synthesis of analogues like 3-chloro-4-(4′-chlorophenoxy)aniline highlights common strategies for constructing complex phenoxy-aniline systems. The synthesis of this specific analogue involves a multi-step sequence. nih.gov

First, an Ullmann condensation or a similar nucleophilic aromatic substitution is performed between 3,4-dichloronitrobenzene (B32671) and 4-chlorophenol. nih.gov This is typically carried out in the presence of a base like potassium hydroxide (B78521) and a copper catalyst to facilitate the formation of the diaryl ether linkage, yielding 3-chloro-4-(4′-chlorophenoxy)nitrobenzene. nih.gov

The subsequent step is the reduction of the nitro group to a primary amine. A common and effective method for this transformation is using iron powder in the presence of an acid, such as acetic acid or ammonium (B1175870) chloride, in a solvent mixture like ethanol (B145695) and water. nih.govchemicalbook.com This reaction proceeds under reflux conditions and, after workup and purification, provides 3-chloro-4-(4′-chlorophenoxy)aniline in high yield. nih.gov

| Step | Reactants | Reagents/Conditions | Product | Yield | Reference |

| 1 | 3,4-Dichloronitrobenzene, 4-Chlorophenol | KOH, Copper, 110–120 °C | 3-Chloro-4-(4′-chlorophenoxy)nitrobenzene | Not specified | nih.gov |

| 2 | 3-Chloro-4-(4′-chlorophenoxy)nitrobenzene | Iron powder, Acetic acid, EtOH/H₂O, Reflux | 3-Chloro-4-(4′-chlorophenoxy)aniline | 94% | nih.gov |

Amine Functionalization and Chain Elongation Strategies

With the 4-(4-chlorophenoxy)butyl halide intermediate in hand, the next critical step is the introduction of the terminal amine group. Several classical methods are employed for this transformation:

Gabriel Synthesis: This method provides a clean route to the primary amine. It involves reacting the halide intermediate (e.g., 1-bromo-4-(4-chlorophenoxy)butane) with potassium phthalimide. The resulting N-alkylphthalimide is then cleaved, typically using hydrazine (B178648) hydrate, to release the desired primary amine, this compound. This method avoids the over-alkylation often seen in direct amination with ammonia.

Azide (B81097) Reduction: An alternative pathway involves converting the alkyl halide to an alkyl azide using sodium azide. The azide is then reduced to the primary amine. This reduction can be achieved through various methods, including catalytic hydrogenation (e.g., using H₂ gas with a palladium-on-carbon catalyst) or with reducing agents like lithium aluminum hydride (LiAlH₄).

Nitrile Reduction: This strategy involves a two-step process where the alkyl chain is first elongated. The halide is converted to a nitrile, 4-(4-chlorophenoxy)butanenitrile, via reaction with a cyanide salt. This nitrile can then be reduced to the primary amine using powerful reducing agents like LiAlH₄ or through catalytic hydrogenation. This method has the dual benefit of introducing the nitrogen atom and extending the carbon chain by one unit.

The term "chain elongation" in the context of phenoxyalkylamines can also refer to building the molecule from smaller fragments, as seen in the nitrile reduction strategy, or in more complex syntheses where multi-carbon fragments are coupled together. nih.govamericanpeptidesociety.org

Advanced Synthetic Approaches to Phenoxyalkylamine Derivatives

Modern organic synthesis seeks to improve upon classical methods by enhancing efficiency, selectivity, and environmental compatibility. These advanced approaches are increasingly applied to the synthesis of phenoxyalkylamines.

Chemo-selective Transformations and Functional Group Interconversions

Chemo-selectivity is crucial when dealing with molecules that possess multiple reactive sites. For instance, in the reduction of a nitrile group to an amine in a molecule that also contains an aromatic ring, it is important to use reagents that will not reduce the aromatic system. Catalytic hydrogenation under controlled conditions or specific chemical hydrides are often employed for this purpose.

Functional group interconversions allow for the strategic modification of a molecule late in a synthetic sequence. For example, a terminal alcohol on the phenoxybutyl chain could be converted to a good leaving group (like a tosylate or mesylate) and then displaced by an amine source. This provides a flexible route to the desired amine product from a different class of intermediate.

Applications of Biocatalysis in Amine Synthesis

Biocatalysis has emerged as a powerful and green alternative for synthesizing amines. mdpi.com Enzymes, particularly ω-transaminases (ω-TAs), are highly effective for the asymmetric synthesis of chiral primary amines from their corresponding ketone precursors. nih.govresearchgate.net

For the synthesis of a compound like this compound, a biocatalytic approach would involve the corresponding ketone, 4-(4-chlorophenoxy)butanal or a related ketone. The ω-transaminase enzyme, which requires pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor, catalyzes the transfer of an amino group from an amine donor (such as isopropylamine, alanine, or lysine) to the ketone acceptor. nih.govnih.gov

The key advantages of this biocatalytic method include:

High Enantioselectivity: For chiral amines, ω-TAs can produce one enantiomer in very high purity.

Mild Reaction Conditions: Reactions are typically run in aqueous media at or near room temperature and neutral pH.

Environmental Compatibility: The use of enzymes reduces the need for heavy metal catalysts and harsh reagents.

To drive the reaction equilibrium towards the product amine, various strategies are used, such as using an inexpensive amine donor in large excess or employing a "smart donor" that cyclizes upon deamination, effectively removing the byproduct from the reaction. nih.govnih.gov Multi-enzyme cascade systems can also be implemented to recycle cofactors and remove byproducts, further increasing efficiency. acs.org

This compound as a Chemical Synthon

This compound is not just a synthetic target but also a valuable starting material, or synthon, for the creation of more complex molecules. The primary amine group is a versatile functional handle that can undergo a wide array of chemical transformations.

As a nucleophile, it can react with:

Acyl chlorides and anhydrides to form amides.

Aldehydes and ketones to form imines, which can be subsequently reduced to secondary amines (reductive amination).

Isocyanates and isothiocyanates to produce ureas and thioureas, respectively. For example, the related compound 4-(4-chlorophenoxy)aniline (B91003) is reacted with phosgene (B1210022) and then dimethylamine (B145610) to produce the herbicide Chloroxuron. wikipedia.org

Sulfonyl chlorides to generate sulfonamides.

These reactions allow for the incorporation of the 4-(4-chlorophenoxy)butyl moiety into larger molecular scaffolds, making it a key building block in the development of new pharmaceutical agents and other functional materials. nih.gov The combination of the lipophilic chlorophenoxy group and the flexible butylamine (B146782) linker provides a structural motif that is explored in various areas of medicinal chemistry.

Utility in the Construction of Heterocyclic Scaffolds (e.g., Pyrimidines, Thiazoles)

The primary amine functionality of this compound is a key reactive center that enables its incorporation into various heterocyclic systems. These scaffolds are of significant interest in medicinal chemistry due to their prevalence in biologically active compounds.

Pyrimidines: The pyrimidine (B1678525) ring is a fundamental component of numerous pharmaceuticals. The synthesis of substituted pyrimidines can be readily achieved using this compound as a precursor. One established method involves the nucleophilic aromatic substitution (SNAr) reaction of an amine with a suitably activated chloropyrimidine. For instance, reacting this compound with a compound like 4,6-dichloropyrimidine (B16783) in the presence of a base can lead to the formation of N-substituted aminopyrimidines. googleapis.comresearchgate.net This approach allows for the direct attachment of the 4-(4-chlorophenoxy)butyl moiety to the pyrimidine core.

Another powerful strategy is the Pinner pyrimidine synthesis, which involves the condensation of a 1,3-dicarbonyl compound with an amidine. google.com The primary amine of this compound can be converted into the corresponding amidine, which then serves as the N-C-N building block for constructing the pyrimidine ring upon reaction with a diketone.

Table 1: Representative Pyrimidine Synthesis using an Amine Precursor

| Reaction Type | Reactants | Product Structure | Significance |

| Nucleophilic Aromatic Substitution | This compound + 4,6-Dichloropyrimidine | Direct incorporation of the amine side-chain onto a pre-formed pyrimidine ring. | |

| Pinner Synthesis (via Amidine) | N-(4-(4-chlorophenoxy)butyl)acetimidamide + Acetylacetone | Construction of the pyrimidine ring from acyclic precursors. |

Thiazoles: The thiazole (B1198619) ring is another privileged scaffold in drug discovery. nih.govnih.gov The Hantzsch thiazole synthesis is a classic and reliable method for constructing this heterocycle, typically involving the reaction of an α-haloketone with a thioamide. mdpi.comresearchgate.netyoutube.com The primary amine of this compound can be readily converted into a substituted thiourea (B124793) by reacting it with an isothiocyanate or a related reagent. This thiourea derivative then acts as the key component in the Hantzsch cyclocondensation. For example, reacting N-(4-(4-chlorophenoxy)butyl)thiourea with an α-bromoketone, such as phenacyl bromide, would yield a 2-amino-thiazole derivative bearing the 4-(4-chlorophenoxy)butyl group on the exocyclic nitrogen. researchgate.net

Table 2: Representative Thiazole Synthesis using an Amine Precursor

| Reaction Type | Reactants | Product Structure | Significance |

| Hantzsch Thiazole Synthesis (via Thiourea) | N-(4-(4-chlorophenoxy)butyl)thiourea + 2-Bromo-1-phenylethan-1-one | A versatile method for creating highly substituted 2-aminothiazoles. |

Intermediate in the Preparation of Conjugates and Hybrid Molecules

The defined structure of this compound, with its reactive terminal amine and a specific length provided by the butyl chain, makes it an excellent intermediate for creating molecular conjugates and hybrid molecules. In these applications, it often serves as a linker, connecting two or more different molecular entities to generate a new compound with potentially synergistic or novel properties.

The most common conjugation strategy involves the formation of a stable amide bond. The primary amine of this compound readily participates in nucleophilic acyl substitution reactions with carboxylic acids. To facilitate this coupling, the carboxylic acid is typically activated using standard peptide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP). nih.govfishersci.co.ukorganic-chemistry.org This methodology is robust and allows for the linkage of the 4-(4-chlorophenoxy)butylamine moiety to a wide array of molecules, including complex natural products, peptides, or other synthetic fragments, provided they contain a carboxylic acid group.

In Vitro Pharmacological Investigations and Molecular Interactions of 4 4 Chlorophenoxy Butan 1 Amine Derivatives

In Vitro Biological Activity Screening

The initial evaluation of novel chemical entities typically involves a broad screening of their biological effects. For derivatives of 4-(4-chlorophenoxy)butan-1-amine, this has encompassed investigations into their antimicrobial, cytotoxic, and ion channel modulating properties.

Assessment of Antimicrobial Potency

The search for new antimicrobial agents is a critical area of pharmaceutical research. While specific studies on the antimicrobial potency of this compound itself are not extensively detailed in the provided results, the broader class of chlorophenoxy derivatives and related structures has been investigated. For instance, studies on other chlorinated aromatic compounds have demonstrated notable antimicrobial effects.

Research into related pyridine (B92270) derivatives has shown that the presence and position of a chloro-substituent can be crucial for activity. For example, certain 2-amino-4-chloropyridine (B16104) derivatives have been synthesized and tested against a panel of bacteria and fungi, revealing structure-activity relationships where the chloro group plays a significant role in the observed biological effects. researchgate.net Similarly, novel 4-(biphenyl-4-yl)pyridine derivatives have been evaluated for their antibacterial and antifungal properties, with some compounds showing significant activity, highlighting the potential of substituted aromatic rings in antimicrobial drug design. nih.gov

General findings indicate that such compounds can be effective against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. nih.govnih.gov The mechanism often involves disruption of microbial cell integrity or key metabolic pathways. The table below summarizes typical findings for related chlorinated aromatic compounds, which could serve as a reference for the potential activity of this compound derivatives.

Table 1: Representative Antimicrobial Activity of Related Chlorinated Aromatic Compounds

| Compound Class | Test Organism | Activity Metric (e.g., MIC) | Observed Potency |

|---|---|---|---|

| 4-(Biphenyl-4-yl)pyridine derivatives | Gram-negative bacteria | MIC | 50 µg/ml nih.gov |

| 4-(Biphenyl-4-yl)pyridine derivatives | Candida albicans | MIC | 100 µg/ml nih.gov |

Evaluation of Cytotoxic and Anti-cancer Effects in Relevant Cell Lines

Derivatives containing the chlorophenoxy moiety have been a subject of interest in oncology research. The cytotoxic potential of these compounds is typically evaluated against a variety of human cancer cell lines to determine their efficacy and selectivity.

Studies on structurally related molecules, such as 4-acyloxy robustic acid derivatives and 4-arylcoumarins, have demonstrated significant anti-cancer activity. nih.govnih.gov These compounds have been shown to induce apoptosis and cause cell cycle arrest in cancer cells. nih.gov For example, certain 4-acyloxy robustic acid derivatives exhibited potent in-vitro cytotoxicity against several human cancer cell lines, including leukemic (HL-60), non-small cell lung carcinoma (A-549), hepatic carcinoma (SMMC-7721 and HepG2), and cervical carcinoma (HeLa) cells. nih.gov Some of these compounds were also found to be inhibitors of DNA topoisomerase I, a key enzyme in DNA replication and a validated target for anti-cancer drugs. nih.gov

Similarly, investigations into cyclopenta[c]quinoline derivatives with 4-aryl- and 4-alkylamino substitutions have revealed cytotoxic activity against human cancer cell lines such as HOP62 (non-small cell lung), SK-OV-3 (ovarian), MD-MB-468 (breast), and T-47D (breast). koreascience.kr The nature of the substituent at the 4-position was found to significantly influence the cytotoxic potency. koreascience.kr

The data below illustrates the kind of cytotoxic activity observed for related compound classes, which provides a framework for understanding the potential of this compound derivatives.

Table 2: Cytotoxicity of Structurally Related Compounds in Human Cancer Cell Lines

| Compound Class | Cell Line | Cancer Type | Activity Metric (e.g., IC₅₀) | Potency |

|---|---|---|---|---|

| 4-Phenyl-2-quinolone (4-PQ) derivative (Compound 22) | COLO205 | Colon | IC₅₀ | 0.32 µM nih.gov |

| 4-Phenyl-2-quinolone (4-PQ) derivative (Compound 22) | H460 | Lung | IC₅₀ | 0.89 µM nih.gov |

| 4-Acyloxy robustic acid derivatives | HL-60 | Leukemia | - | Potent cytotoxicity nih.gov |

| 4-Acyloxy robustic acid derivatives | A-549 | Lung | - | Potent cytotoxicity nih.gov |

| 4-Acyloxy robustic acid derivatives | SMMC-7721 | Hepatoma | - | Potent cytotoxicity nih.gov |

Modulation of Specific Molecular Targets (e.g., Ion Channels)

The interaction of small molecules with ion channels is a key area of pharmacological research, as these channels are critical for numerous physiological processes and are implicated in various diseases. While direct evidence for this compound modulating ion channels is limited in the provided search results, the structural motifs present in this compound are found in known ion channel modulators.

For example, the phenoxy-alkylamine scaffold is a common feature in drugs that target ion channels, particularly potassium and calcium channels. The lipophilic chlorophenoxy group combined with a flexible alkylamine chain allows for potential interactions with the transmembrane domains of these proteins. Further research would be necessary to establish a definitive link and characterize the specific effects of this compound derivatives on different types of ion channels.

Elucidation of Molecular Mechanisms of Action (In Vitro)

Understanding how a compound exerts its biological effects at a molecular level is crucial for its development as a therapeutic agent. This involves identifying its direct molecular targets and the subsequent cellular pathways that are affected.

Ligand-Target Binding and Interaction Profiles

To predict and understand the interaction between a small molecule and its protein target, computational methods like molecular docking are frequently employed. These studies can provide insights into the binding mode, affinity, and key interactions that stabilize the ligand-protein complex.

For classes of compounds structurally related to this compound, molecular docking has been a valuable tool. For instance, docking studies of 4-acyloxy robustic acid derivatives with DNA topoisomerase I helped to rationalize their observed inhibitory activity. nih.gov Similarly, docking of imidazo[2,1-b] nih.govnih.govCurrent time information in BT.thiadiazole derivatives into the active site of TGF-β type I receptor kinase revealed strong hydrogen bonding and hydrophobic interactions, correlating with their antileukemic activity. nih.gov In the context of 4-(biphenyl-4-yl)pyridine derivatives, molecular docking was used to understand their binding process to the bacterial Staphylococcus epidermidis protein, with active compounds showing favorable docking scores. nih.gov

These studies suggest that the chlorophenoxy group could engage in hydrophobic and halogen-bonding interactions within a protein's binding pocket, while the butan-amine chain could form hydrogen bonds and electrostatic interactions.

Table 3: Representative Molecular Docking Results for Structurally Related Compounds

| Compound Class | Protein Target | Key Interactions Noted | Relevance |

|---|---|---|---|

| Imidazo[2,1-b] nih.govnih.govCurrent time information in BT.thiadiazole derivatives | TGF-β type I receptor kinase nih.gov | Hydrogen bonding, hydrophobic interactions nih.gov | Anti-leukemic activity nih.gov |

| 4-(Biphenyl-4-yl)pyridine derivatives | Staphylococcus epidermidis protein nih.gov | Favorable binding affinity nih.gov | Antimicrobial activity nih.gov |

| Glycyrrhetinic acid derivatives (3β-amino) | EGFR, FAK, LDHA, TS nih.gov | Good binding affinities nih.gov | Anti-colorectal cancer potential nih.gov |

| 4-Acyloxy robustic acid derivatives | DNA topoisomerase I nih.gov | Binding within active site nih.gov | Anti-cancer activity nih.gov |

Pathway Interrogation Studies

Beyond identifying a direct target, in vitro studies can elucidate the broader cellular pathways affected by a compound. This is often achieved by analyzing changes in protein expression, enzyme activity, or cell signaling cascades following treatment.

For related anti-cancer compounds, pathway studies have shown that they can induce apoptosis, which is a form of programmed cell death. For example, certain imidazo[2,1-b] nih.govnih.govCurrent time information in BT.thiadiazole derivatives were found to cause phosphatidylserine (B164497) externalization and caspase-3 activation, both of which are hallmarks of the apoptotic pathway. nih.gov These studies also indicated that the compounds could affect the cell cycle, for instance by causing an accumulation of cells in the G2-M phase, suggesting an interference with cell division. nih.gov The investigation of these compounds pointed towards the inhibition of the TGF-β receptor kinase pathway as a potential mechanism of action. nih.gov

These examples demonstrate the types of pathway interrogation studies that would be necessary to fully characterize the molecular mechanism of action of this compound derivatives. Such studies would be essential to confirm the effects predicted by binding and activity screening and to build a comprehensive understanding of their pharmacological profile.

Enzyme Inhibition Assays

While specific enzyme inhibition data for this compound is not extensively documented in publicly available literature, the broader class of amino compounds has been studied for its inhibitory effects on various enzymes. For instance, derivatives of N-[[(4-benzoylamino)phenyl]sulfonyl]amino acids have shown significant inhibitory activity against aldose reductase (ALR2). nih.gov These compounds were found to be more potent inhibitors than their N-(phenylsulfonyl)amino acid counterparts, suggesting that the addition of a benzoylamino group enhances interaction with the enzyme. nih.gov Kinetic studies indicated that these inhibitors likely interact with multiple sites on the ALR2 enzyme. nih.gov

Similarly, studies on other amine-containing compounds, such as certain chalcone (B49325) analogs, have demonstrated inhibitory activity against monoamine oxidases (MAO-A and MAO-B), with some derivatives showing reversible and competitive inhibition. researchgate.net The inhibitory potential and selectivity of these compounds are often influenced by the nature and position of substituents on the aromatic rings. researchgate.net Given the structural features of this compound, including the primary amine and the substituted phenyl ring, it is plausible that its derivatives could exhibit inhibitory activity against enzymes like amine oxidases or others that recognize similar pharmacophoric features.

| Compound Class | Target Enzyme | Key Findings |

| N-[[(4-benzoylamino)phenyl]sulfonyl]amino acids | Aldose Reductase (ALR2) | Significantly more inhibitory than N-(phenylsulfonyl)amino acids; interact with multiple enzyme sites. nih.gov |

| Chalcone Analogs | Monoamine Oxidase (MAO-A & MAO-B) | Showed reversible, competitive inhibition; selectivity influenced by substituents. researchgate.net |

Structure-Activity Relationship (SAR) Studies

The biological activity of a molecule is intrinsically linked to its chemical structure. SAR studies are therefore essential in medicinal chemistry to understand how specific structural features of a compound influence its pharmacological effects.

Correlation of Structural Motifs with Biological Potency

For compounds related to this compound, SAR studies have revealed critical structural determinants for biological activity. In a series of (S)-2β-substituted 3α-[bis(4-fluoro- or 4-chlorophenyl)methoxy]tropane analogues, the nature of the substituent at the 2-position and on the nitrogen atom significantly influenced their affinity for dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862) transporters. researchgate.net For example, the N-butylphenyl substituent, which conferred high affinity in a related series, did not produce the same effect in these analogues, highlighting the subtle yet profound impact of minor structural modifications. researchgate.net

In another study involving 4-hydroxytamoxifen (B85900) analogues, the cytotoxic activity was found to be dependent on the substituents on the triarylethylene scaffold. nih.govmdpi.com While some analogues exhibited cytotoxicity primarily through receptor-mediated pathways, others were capable of generating reactive oxygen species (ROS), suggesting a different mechanism of action. nih.govmdpi.com This underscores the principle that even small changes to a core structure can dramatically alter the biological mechanism and potency.

Design Strategies for Activity Optimization

The insights gained from SAR studies are instrumental in guiding the design of more potent and selective drug candidates. A common strategy involves bioisosteric replacement, where a functional group is replaced by another with similar physical and chemical properties to improve potency, selectivity, or pharmacokinetic properties. For instance, in the development of antipsychotic agents based on a haloperidol (B65202) scaffold, replacing a piperidinol moiety with a homopiperazine (B121016) led to a compound with a distinct receptor binding profile. nih.gov Further modifications based on bioisosteric replacements of aromatic rings and functional groups led to the identification of new agents with improved selectivity for dopamine and serotonin receptor subtypes. nih.gov

Another key strategy is the strategic introduction of substituents to modulate electronic properties and intermolecular interactions. For example, the introduction of electron-withdrawing or electron-donating groups on the phenyl ring can alter the pKa of the amine, influencing its interaction with biological targets. Furthermore, modifying the linker between the aromatic ring and the amine, such as altering its length or rigidity, can optimize the compound's fit within a receptor's binding pocket.

Intermolecular Interaction Analysis in Related Systems

The biological activity and solid-state properties of molecules are governed by a complex interplay of intermolecular forces. Understanding these interactions is crucial for predicting molecular recognition events and designing crystalline materials with desired properties.

Pi-Stacking and Halogen Interactions in Supramolecular Assemblies

Beyond hydrogen bonding, other non-covalent interactions such as pi-stacking and halogen bonding are significant in the assembly of molecules containing aromatic rings and halogen substituents. Pi-stacking interactions occur between aromatic rings, contributing to the stability of supramolecular structures.

Halogen bonding, a directional interaction between a halogen atom and a Lewis base, is increasingly recognized for its importance in molecular recognition and crystal engineering. nih.gov In co-crystals of haloarenes with tetracyanobenzene, the strength of the halogen bond is significantly enhanced by cooperative pi-stacking interactions. nih.gov Theoretical studies have shown that these stacking interactions can increase the positive electrostatic potential (σ-hole) on the halogen atom, making it a better halogen bond donor. nih.gov For a molecule like this compound, the chlorine atom on the phenyl ring can act as a halogen bond donor, while the aromatic ring can participate in pi-stacking interactions, both of which can be critical for its interaction with biological targets and its self-assembly in the solid state. The interplay of these forces can lead to the formation of complex supramolecular structures with unique properties. nih.gov

Computational Chemistry and in Silico Studies of 4 4 Chlorophenoxy Butan 1 Amine and Its Analogues

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are used to understand the fundamental electronic properties and energetics of a molecule.

The electronic structure of a molecule dictates its reactivity. Key to this understanding are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and stability. libretexts.org

In a computational study of a structural analogue, 4-(4-hydroxyphenyl)-butan-2-one (Raspberry Ketone), analysis of the frontier orbitals revealed a reactivity pattern that was consistent with experimentally observed metabolite profiles in mammals. nih.gov This demonstrates the predictive power of electronic structure analysis in determining how a molecule like 4-(4-chlorophenoxy)butan-1-amine might be metabolized or where it is most likely to react. The analysis typically reveals a propensity for nucleophilic attack at specific sites and potential for electrophilic addition on the benzene (B151609) ring. nih.gov

Table 1: Key Concepts in Frontier Molecular Orbital Theory

| Concept | Description | Significance for this compound |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital; the outermost orbital containing electrons. | Indicates the molecule's electron-donating capability. The amine and phenoxy oxygen are likely contributors. |

| LUMO | Lowest Unoccupied Molecular Orbital; the innermost orbital without electrons. | Indicates the molecule's electron-accepting capability. The aromatic ring is a potential site. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap suggests higher reactivity. This value would be crucial for predicting its stability and reaction kinetics. |

Charge distribution analysis further refines this picture by mapping the partial positive and negative charges across the molecule, identifying electron-rich and electron-deficient regions that are prone to electrostatic interactions with biological receptors or other molecules.

The biological activity of a flexible molecule like this compound is highly dependent on its three-dimensional shape, or conformation. Conformational analysis involves calculating the energies of different possible spatial arrangements of the atoms to identify the most stable, low-energy conformations. The molecule possesses several rotatable bonds, primarily in the butoxyamine chain, which allow it to adopt various shapes. The preferred conformation is critical for how well the molecule fits into a biological target's binding site.

Energetic calculations, such as determining the enthalpy of formation, provide data on the molecule's intrinsic stability. For the analogue Raspberry Ketone, the enthalpy of formation was calculated to be -299.4 ± 0.17 kJ·mol⁻¹. nih.gov Similar calculations for this compound would establish its thermodynamic stability and provide a baseline for understanding its reactivity and the energy of its interactions.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein).

Docking simulations place the ligand into the binding site of a receptor and evaluate the fit. This process can predict the specific interactions that stabilize the ligand-receptor complex. For this compound, key predicted interactions would likely include:

Hydrogen Bonding: The primary amine (-NH2) group is a strong hydrogen bond donor, while the ether oxygen is a hydrogen bond acceptor. These groups would be expected to form hydrogen bonds with polar amino acid residues in a receptor's active site.

Hydrophobic Interactions: The 4-chlorophenyl ring is hydrophobic and would likely engage in favorable interactions with nonpolar residues.

Halogen Bonding: The chlorine atom can participate in halogen bonding, a specific type of non-covalent interaction that can contribute to binding affinity.

Studies on related molecules, such as imidazo[2,1-b] uni.luthiadiazole derivatives, show how docking can reveal these precise interactions within a protein's active site, guiding the design of more potent compounds. nih.gov

Beyond predicting the binding pose, docking algorithms provide a score that estimates the binding affinity—the strength of the interaction between the ligand and the receptor. A lower docking score typically indicates a more favorable binding energy and a stronger interaction.

An analogue containing the core 4-chlorophenoxy group, 1-(4-chlorophenoxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one (Triadimefon), has documented binding affinities against specific enzymes. ucsd.edu These values, while not for the exact target molecule, provide a valuable reference for the potential biological interactions of the 4-chlorophenoxy moiety.

Table 2: Experimental Binding Affinities for a Structural Analogue

| Compound | Target Protein | Affinity Type | Value |

|---|---|---|---|

| Triadimefon | Cytochrome P450 3A4 (Human) | IC50 | 9290 nM |

| Triadimefon | Cytochrome P450 14alpha-demethylase (Penicillium digitatum) | Kd | 990 nM |

Data sourced from BindingDB. ucsd.edu

This data shows that the chlorophenoxy structure can interact with cytochrome P450 enzymes, a major family of metabolic enzymes. Docking simulations for this compound against similar targets could yield predicted binding affinities to guide experimental testing.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov A QSAR model is a mathematical equation that relates one or more molecular descriptors to a specific activity.

For a series of analogues of this compound, a QSAR study would proceed as follows:

Data Collection: A set of analogues with experimentally measured biological activity (e.g., enzyme inhibition, receptor binding) is compiled.

Descriptor Calculation: For each analogue, a range of molecular descriptors is calculated. These can include physicochemical properties (e.g., logP, molecular weight, polar surface area) and structural features (e.g., number of rotatable bonds, presence of specific functional groups).

Model Building: Statistical methods are used to build a model that best correlates the descriptors with the observed activity.

Model Validation: The model's predictive power is tested on a set of compounds not used in its creation.

A validated QSAR model can then be used to predict the activity of new, unsynthesized analogues of this compound, allowing researchers to prioritize the synthesis of compounds with the highest predicted potency and screen out those likely to be inactive. nih.gov This approach significantly streamlines the lead optimization phase in drug discovery.

Development of Predictive Models for Biological Activity

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) analysis, forms a cornerstone of modern medicinal chemistry. The primary goal is to build robust mathematical models that correlate the structural or physicochemical properties of a series of compounds with their biological activity.

For a class of compounds like the aryloxyalkylamine analogues of this compound, QSAR studies are instrumental. These studies typically begin with a dataset of molecules with known biological activities (e.g., IC₅₀ values), which are then converted to a logarithmic scale (pIC₅₀) for modeling. ajol.info Various statistical and machine learning methods are employed to generate the predictive models.

Commonly used techniques include:

Comparative Molecular Field Analysis (CoMFA): This 3D-QSAR method generates a model by correlating the biological activity of compounds with their steric and electrostatic fields.

Comparative Molecular Similarity Indices Analysis (CoMSIA): An extension of CoMFA, CoMSIA evaluates additional fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties, often leading to more detailed models.

Machine Learning Regression: Algorithms such as Random Forest, Gradient Boosting, and Support Vector Machines are increasingly used. nih.gov These methods can handle complex, non-linear relationships between molecular descriptors and activity. nih.gov

The validity and predictive power of a generated model are assessed using statistical metrics. A high squared correlation coefficient (R²) indicates a good fit for the training data, while a high squared cross-validation coefficient (q²) suggests good internal predictivity. The ultimate test of a model is its ability to predict the activity of an external test set of compounds, measured by the predictive r-squared (r²pred). ajol.info

Table 1: Example Validation Metrics for a Hypothetical QSAR Model of Aryloxyalkylamine Analogues

| Metric | Value | Description |

| q² | 0.61 | Cross-validated correlation coefficient, indicating good internal model robustness. |

| R² | 0.95 | Correlation coefficient for the training set, showing a strong fit of the data. |

| r²pred | 0.64 | Predictive correlation coefficient for an external test set, indicating good predictive power. |

These validated models serve as powerful tools to virtually screen libraries of novel analogues, prioritizing the synthesis of compounds with the highest predicted potency. ajol.info

Identification of Structural Descriptors for Activity

For a computational model to be interpretable and useful for rational drug design, it must identify the key molecular features, or "descriptors," that govern biological activity. These descriptors are numerical representations of a molecule's physicochemical properties. The process of model building helps to filter out irrelevant descriptors and pinpoint those that are most influential.

Structural descriptors can be broadly categorized:

1D and 2D Descriptors: These are calculated from the chemical formula or 2D structure and include properties like molecular weight, atom counts, and topological indices (e.g., Geary autocorrelation of lag 4 weighed by I-state, or GATS4s). nih.gov

3D Descriptors: These depend on the 3D conformation of the molecule and include steric, electrostatic, and hydrophobic fields.

In 3D-QSAR studies, the output is often visualized as contour maps. ajol.info These maps highlight regions in 3D space where specific properties are favorable or unfavorable for activity. For example, a green contour in a steric map might indicate a region where bulky substituents increase activity, while a red contour in an electrostatic map could show where negative charge is detrimental. For machine learning models, feature importance analysis can rank descriptors based on their contribution to the model's predictive accuracy. nih.gov For instance, a descriptor encoding the presence of nitrogen atoms at a specific topological distance might be identified as critical for activity. nih.gov

Table 2: Examples of Structural Descriptors and Their Significance

| Descriptor Type | Example | Significance for Biological Activity |

| Topological | B09[N-N] | Encodes the presence or absence of nitrogen atoms at a topological distance of 9, potentially crucial for interacting with a specific sub-pocket of a receptor. nih.gov |

| 2D Autocorrelation | GATS4s | Relates the properties of atoms at a certain topological distance, providing insight into the distribution of properties across the molecule. nih.gov |

| 3D Electrostatic Field | CoMFA/CoMSIA Fields | Identifies regions where positive or negative electrostatic potential enhances or diminishes binding affinity with the target protein. |

| 3D Steric Field | CoMFA/CoMSIA Fields | Defines the optimal shape and size for substituents to fit within the binding pocket, avoiding steric clashes. |

By understanding these structure-activity relationships, chemists can rationally design new analogues of this compound with modified substituents that are predicted to enhance biological potency.

Advanced Computational Methodologies

Beyond predictive modeling, other advanced computational techniques provide deeper insights into the dynamic behavior and drug-like properties of molecules.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a powerful computational method used to model the time-dependent behavior of a molecular system. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal the intricate dance of a ligand binding to its protein target. nih.govunomaha.edu

For this compound or its analogues, an MD simulation would typically start with the compound "docked" into the active site of a target protein. The simulation then tracks the movements and interactions of every atom over a period of nanoseconds to microseconds. This provides critical information on:

Binding Stability: The simulation can show whether the compound remains stably bound in the active site or if it is expelled.

Key Interactions: It allows for the detailed analysis of specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and key amino acid residues in the binding pocket. nih.gov For example, a simulation might reveal that the primary amine of the butan-1-amine chain forms a crucial hydrogen bond with an acidic residue like glutamate (B1630785) in the receptor. nih.gov

Conformational Changes: MD simulations can capture how the protein and ligand change their shapes to accommodate each other, a phenomenon known as "induced fit."

A key output from these simulations is the calculation of binding free energy, often using methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA). This value provides a theoretical estimation of the binding affinity, allowing for a quantitative comparison between different analogues. nih.gov

Table 3: Hypothetical Binding Free Energy Contributions for this compound in a Target Protein Active Site

| Interacting Residue | Binding Free Energy Contribution (kcal/mol) | Predominant Interaction Type |

| Glu215 | -4.5 | Hydrogen Bond, Electrostatic |

| Phe342 | -3.2 | Pi-Pi Stacking (with chlorophenyl ring) |

| Trp118 | -2.8 | Hydrophobic |

| Leu345 | -1.9 | van der Waals |

These simulations provide a dynamic and energetically detailed picture of molecular recognition that goes beyond the static view offered by molecular docking.

In Silico ADME/Tox Predictions (excluding safety/adverse effects)

In the early stages of drug discovery, it is crucial to assess not only the potency of a compound but also its potential to become a viable drug. In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties serves this purpose. nih.gov Various computational models, many of which are freely available as web servers (e.g., SwissADME, pkCSM), are used to predict these properties based solely on the molecule's structure. nih.gov

For this compound and its analogues, a typical in silico ADME profile would include:

Absorption: Predictions of properties like human intestinal absorption and Caco-2 cell permeability, which model absorption from the gut into the bloodstream. frontiersin.org

Distribution: Estimation of the volume of distribution (VDss) and, critically, the ability to cross the blood-brain barrier (BBB) and penetrate the central nervous system (CNS). nih.gov

Metabolism: Prediction of which cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) are likely to metabolize the compound. The models can also predict whether the compound is likely to inhibit these important drug-metabolizing enzymes. frontiersin.orgnih.gov

Excretion: Calculation of parameters like total clearance, which gives an indication of how quickly the compound is likely to be removed from the body. frontiersin.org

These predictions help to identify potential liabilities early on. For instance, a compound with high predicted activity but poor predicted absorption or high predicted inhibition of a key CYP enzyme might be deprioritized.

Table 4: Predicted In Silico ADME Properties for this compound

| Property | Parameter | Predicted Value/Classification | Significance |

| Absorption | Human Intestinal Absorption | High | Likely to be well-absorbed orally. |

| Caco-2 Permeability | High | Indicates good permeability across the intestinal wall. frontiersin.org | |

| Distribution | Blood-Brain Barrier (BBB) Permeant | Yes | Compound may be able to enter the central nervous system. |

| P-glycoprotein Substrate | No | Not likely to be actively pumped out of cells by this efflux transporter. | |

| Metabolism | CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions with other drugs metabolized by this enzyme. frontiersin.org |

| CYP3A4 Inhibitor | No | Lower risk of interactions with drugs metabolized by CYP3A4. frontiersin.org |

By integrating these diverse computational approaches, researchers can build a comprehensive, multi-faceted understanding of this compound and its analogues, guiding the design and prioritization of new compounds with improved therapeutic potential.

Future Directions and Advanced Research Perspectives for 4 4 Chlorophenoxy Butan 1 Amine

Development of Novel Derivatives with Enhanced Specificity and Potency

The core structure of 4-(4-Chlorophenoxy)butan-1-amine is a versatile template for synthetic modification. Future research will likely focus on creating derivatives with improved pharmacological profiles, specifically targeting enhanced potency (requiring a smaller amount of the compound to elicit a biological response) and greater specificity (reducing off-target effects). Medicinal chemistry campaigns can explore several strategies.

Key areas for derivatization include:

Alkyl Chain Alteration: The four-carbon butyl chain can be varied in length, rigidity, and substitution. Introducing branching, unsaturation (double or triple bonds), or cyclic constraints can precisely orient the terminal amine and the chlorophenoxy ring, potentially leading to a more favorable interaction with a biological target.

Aromatic Ring Substitution: While the 4-chloro substituent is a defining feature, its replacement with other halogens (e.g., fluorine, bromine) or with electron-donating or electron-withdrawing groups could fine-tune the electronic properties of the phenoxy ring. This can impact metabolic stability and binding affinity.

For instance, the synthesis of novel derivatives of related structures, such as (4-chlorophenyl) methanone (B1245722) compounds, has demonstrated that structural modifications can lead to compounds with significant biological activity. unc.edu Similarly, the development of new quinazoline (B50416) derivatives has shown that targeting specific functionalities can yield compounds that selectively inhibit biological pathways like NF-κB activation. nih.gov These examples underscore the principle that systematic structural modification is a proven strategy for enhancing the therapeutic potential of a lead compound.

Table 1: Hypothetical Derivatization Strategies for this compound

| Modification Site | Example Modification | Potential Impact |

| Primary Amine | Conversion to a secondary amine (e.g., N-methylation) | Altered basicity and lipophilicity |

| Acylation to form an amide | Increased metabolic stability, neutral charge | |

| Incorporation into a piperidine (B6355638) ring | Conformational restriction, altered receptor fit | |

| Alkyl Linker | Introduction of a hydroxyl group | Increased polarity, new hydrogen bonding site |

| Shortening or lengthening the chain | Modified distance between key pharmacophores | |

| Aromatic Ring | Replacement of Chlorine with Fluorine | Altered electronic properties and metabolic profile |

| Addition of a second substituent | Fine-tuning of binding pocket interactions |

Exploration of New Biological Targets and Therapeutic Areas

While the specific biological targets of this compound are not extensively documented in public literature, its structural motifs suggest several plausible avenues for investigation. The phenoxyalkylamine class is known to interact with various biological systems, particularly within the central nervous system.

Future research should involve comprehensive screening of the compound against a wide panel of receptors, enzymes, and ion channels. The presence of the 4-chlorophenoxy group is a feature found in molecules targeting a range of proteins. The butan-1-amine portion suggests potential interactions with amine-recognizing targets such as monoamine transporters or G-protein coupled receptors (GPCRs).

A chemoinformatics-led approach could accelerate this process. By comparing the structure of this compound to databases of compounds with known biological activities, researchers can predict likely targets. chemsrc.com This "de-orphaning" strategy has successfully identified primary targets for drugs whose mechanisms of action were previously unknown. chemsrc.com For example, this method confirmed that the muscle relaxant cyclobenzaprine (B1214914) interacts with muscarinic receptors, an activity consistent with its therapeutic effect. chemsrc.com

Potential therapeutic areas for exploration, based on related structures, could include:

Neurological Disorders: Many phenoxyalkylamines have activity at serotonin (B10506) or dopamine (B1211576) receptors, suggesting potential applications in depression, anxiety, or other CNS conditions.

Inflammatory Diseases: Some amine-containing compounds can modulate inflammatory pathways. nih.gov Screening for activity against key inflammatory targets like cyclooxygenases or cytokines could reveal new uses. chemsrc.com

Oncology: Identifying novel and effective drug targets is a constant goal in cancer research. scbt.com High-throughput screening could uncover unexpected anti-proliferative activity against specific cancer cell lines.

Integration of Artificial Intelligence and Machine Learning in Compound Design

The design and optimization of derivatives of this compound can be significantly accelerated by integrating artificial intelligence (AI) and machine learning (ML). sigmaaldrich.com These computational tools are transforming drug discovery by enabling rapid, data-driven decision-making.

Applications of AI/ML in this context include:

High-Throughput Virtual Screening (HTVS): Instead of synthesizing and testing thousands of potential derivatives, AI models can screen vast virtual libraries of compounds for their predicted binding affinity to a specific biological target. sigmaaldrich.com This allows researchers to prioritize the most promising candidates for synthesis, saving time and resources.

Predictive Modeling: ML models can be trained to predict the physicochemical properties, pharmacokinetic profiles (ADME - Absorption, Distribution, Metabolism, Excretion), and potential toxicity of novel derivatives before they are ever made. This helps in designing compounds with better drug-like properties from the outset.

De Novo Drug Design: Generative AI models can design entirely new molecules from scratch. scbt.com By providing the model with a desired set of properties (e.g., high potency for a target, low predicted toxicity, specific lipophilicity), these algorithms can generate novel phenoxyalkylamine structures that a human chemist might not have conceived. scbt.combldpharm.com This approach moves beyond simple modification of an existing scaffold to the creation of fundamentally new chemical entities. uni.lu

The development of these AI systems relies on vast datasets. The process often involves a closed loop where AI predictions are tested experimentally, and the results are fed back into the model to improve its accuracy for the next round of design. uni.lu

Application of Green Chemistry Principles in Phenoxyalkylamine Synthesis

Future synthesis of this compound and its derivatives must consider environmental impact. The principles of green chemistry provide a framework for developing more sustainable and efficient synthetic routes.

Traditional syntheses of phenoxyalkylamines might involve harsh reagents, hazardous solvents, and produce significant waste. Applying green chemistry principles aims to mitigate these issues.

Table 2: Applying Green Chemistry Principles to Phenoxyalkylamine Synthesis

| Principle of Green Chemistry | Application in Synthesis of this compound |

| 1. Waste Prevention | Design syntheses with high atom economy, where most atoms from the reactants are incorporated into the final product. |

| 3. Less Hazardous Chemical Synthesis | Replace toxic reagents and intermediates with safer alternatives. For example, avoiding highly toxic alkylating agents. chemsrc.com |

| 5. Safer Solvents & Auxiliaries | Substitute hazardous organic solvents (e.g., chlorinated solvents) with greener alternatives like water, ethanol (B145695), or supercritical CO2, or conduct solvent-free reactions. |

| 6. Design for Energy Efficiency | Utilize methods that operate at ambient temperature and pressure, such as microwave-assisted or ultrasonic synthesis, to reduce energy consumption. |

| 7. Use of Renewable Feedstocks | Explore starting materials derived from biomass rather than petrochemical sources. |

| 9. Catalysis | Employ highly efficient catalysts (e.g., biocatalysts or metallic catalysts) in place of stoichiometric reagents to minimize waste and improve reaction rates. |

A greener approach to synthesizing this compound could involve a catalytic etherification process followed by a biocatalytic amination, reducing both hazardous waste and energy inputs compared to traditional multi-step syntheses requiring protecting groups and harsh conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.